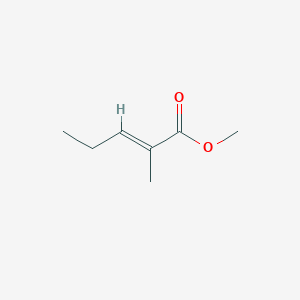

メチル トランス-2-メチル-2-ペンテン酸

概要

説明

SU 5214は、チロシンキナーゼシグナル伝達を調節する役割で知られる化学化合物です。 血管内皮増殖因子受容体2(VEGFR2)および上皮成長因子受容体(EGFR)の強力な阻害剤であり、VEGFR2に対しては14.8マイクロモル、EGFRに対しては36.7マイクロモルの阻害濃度(IC50)値を示します 。この化合物は、主に科学研究や創薬プログラムで使用されています。

科学的研究の応用

SU 5214 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study tyrosine kinase signaling pathways.

Biology: Employed in cell biology to investigate the role of VEGFR2 and EGFR in cellular processes.

Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for diseases involving abnormal tyrosine kinase activity.

Industry: Applied in drug discovery programs to develop new inhibitors targeting tyrosine kinases .

作用機序

SU 5214は、VEGFR2とEGFRの活性を阻害することによってその効果を発揮します。これらの受容体のATP結合部位に結合し、それらのリン酸化とそれに続く活性化を阻害します。 この阻害は、細胞増殖、移動、生存に関与する下流のシグナル伝達経路を阻害します .

類似の化合物との比較

類似の化合物

SU 11274: MET受容体に特異性を持つ別のチロシンキナーゼ阻害剤。

CP-547632: VEGFR2と線維芽細胞成長因子受容体(FGFR)を標的とする阻害剤。

ニンテチニブトシレート: Axl、VEGFR2、およびc-Metに対して活性を持つ経口バイオアベイラビリティの高いチロシンキナーゼ阻害剤 .

SU 5214の独自性

SU 5214は、VEGFR2とEGFRに対する二重の阻害活性を持つため、これらの2つのシグナル伝達経路間の相互作用を研究するための貴重なツールとなります。 その特異的な構造と阻害プロファイルは、他のチロシンキナーゼ阻害剤とは異なります .

準備方法

合成経路と反応条件

SU 5214の合成には、3-ヘテロアリール-2-インドリン構造の形成が含まれます。合成経路には通常、以下の手順が含まれます。

インドリンコアの形成: インドリンコアは、適切な前駆体を含む環化反応によって合成されます。

ヘテロアリール基の導入: ヘテロアリール基は、適切なアルデヒドまたはケトンとの縮合反応によって導入されます。

最終的な修飾: 望ましい化学構造を実現するために、分子にさらなる官能基が添加されます.

工業生産方法

SU 5214の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 高性能液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの技術は、品質管理および最終製品の一貫性を確保するために使用されます .

化学反応の分析

反応の種類

SU 5214は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子に存在する官能基を修飾するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化誘導体が得られる一方、還元によって化合物の還元型が生成される可能性があります .

科学研究における用途

SU 5214は、科学研究において幅広い用途があり、以下が含まれます。

化学: チロシンキナーゼシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 細胞生物学において、VEGFR2とEGFRが細胞プロセスにおける役割を調査するために使用されています。

医学: 異常なチロシンキナーゼ活性を伴う疾患に対する治療薬としての可能性を評価するために、前臨床試験で使用されています。

類似化合物との比較

Similar Compounds

SU 11274: Another tyrosine kinase inhibitor with specificity for the MET receptor.

CP-547632: An inhibitor targeting VEGFR2 and fibroblast growth factor receptor (FGFR).

Ningetinib Tosylate: An orally bioavailable tyrosine kinase inhibitor with activity against Axl, VEGFR2, and c-Met .

Uniqueness of SU 5214

SU 5214 is unique due to its dual inhibitory activity against VEGFR2 and EGFR, making it a valuable tool for studying the interplay between these two signaling pathways. Its specific structure and inhibitory profile distinguish it from other tyrosine kinase inhibitors .

特性

IUPAC Name |

methyl (E)-2-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRORRGMOEUTSDV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030817 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-14-2 | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-2-methyl-2-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)

![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)

![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)

![[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B55254.png)

![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)